molecular formula C13H12BrN3O2S B12930357 2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole CAS No. 713107-52-9

2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole

Cat. No.: B12930357
CAS No.: 713107-52-9
M. Wt: 354.22 g/mol
InChI Key: NZQDPQTXKQKDNL-UHFFFAOYSA-N
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Description

2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole is a heterocyclic compound that features a unique combination of imidazole, thiazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as potassium hydroxide, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .

Scientific Research Applications

2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole is unique due to the combination of its three heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new drugs and materials .

Properties

CAS No.

713107-52-9

Molecular Formula

C13H12BrN3O2S

Molecular Weight

354.22 g/mol

IUPAC Name

2-bromo-7-[dimethoxy(pyridin-3-yl)methyl]imidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C13H12BrN3O2S/c1-18-13(19-2,9-4-3-5-15-6-9)11-12-17(8-16-11)7-10(14)20-12/h3-8H,1-2H3

InChI Key

NZQDPQTXKQKDNL-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CN=CC=C1)(C2=C3N(C=C(S3)Br)C=N2)OC

Origin of Product

United States

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